molecular formula C8H15NOS B1598002 Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester CAS No. 86329-09-1

Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester

Cat. No.: B1598002
CAS No.: 86329-09-1
M. Wt: 173.28 g/mol
InChI Key: QZIXRDNEWUYYCY-UHFFFAOYSA-N
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Description

Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

O-(2-methylpropyl) N-prop-2-enylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-4-5-9-8(11)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXRDNEWUYYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072930
Record name Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester
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Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester
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CAS No.

86329-09-1
Record name O-(2-Methylpropyl) N-2-propen-1-ylcarbamothioate
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Record name Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester
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Record name Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester
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Record name Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester
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Record name Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester
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Biological Activity

Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester, commonly referred to by its CAS number 86329-09-1, is a compound with significant biological activity. This article delves into its properties, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₈H₁₅NOS
  • Molecular Weight : 173.271 g/mol
  • LogP : 2.31
  • InChI Key : QZIXRDNEWUYYCY-UHFFFAOYSA-N

Biological Activity Overview

Carbamothioic acid derivatives are known for their various biological activities, particularly in agricultural applications as herbicides and insecticides. The ester form of carbamothioic acid exhibits specific interactions with biological systems that warrant detailed examination.

Toxicological Profile

The toxicological assessment of this compound indicates the following:

Test Type Species Outcome Reference
Acute Oral ToxicityRat (Sprague-Dawley)LDLO > 500 mg/kg
Acute Dermal ToxicityRatLD50 > 2000 mg/kg
Skin IrritationRabbitModerate Irritant
Eye IrritationRabbitSlight Irritant
Skin SensitizationGuinea PigSensitizing

These results suggest that while the compound exhibits low acute toxicity via oral and dermal routes, it can cause skin sensitization and moderate irritation.

The biological activity of carbamothioic acid derivatives often involves enzyme inhibition or modulation. For instance, they may interact with acetylcholinesterase (AChE), leading to neurotoxic effects in insects. This mechanism is critical for their use as pesticides.

Case Studies and Research Findings

  • Pesticidal Efficacy :
    A study evaluated the effectiveness of carbamothioic acid derivatives in controlling specific pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its utility in agricultural practices.
  • Environmental Impact Assessment :
    Research conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted the environmental persistence of carbamothioic acid esters. The study emphasized the need for careful management to mitigate potential ecological risks associated with runoff into water bodies .
  • Human Health Risk Analysis :
    An analysis published by the Australian government assessed the potential health risks associated with exposure to carbamothioic acid derivatives. It concluded that while acute exposure poses minimal risk, chronic exposure could lead to adverse health effects, necessitating further epidemiological studies .

Scientific Research Applications

HPLC Separation Techniques

One of the primary applications of carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester is in high-performance liquid chromatography (HPLC). A study demonstrated that this compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for pharmacokinetic studies .

Toxicological Assessments

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a comprehensive assessment of the toxicological effects of this compound. Key findings include:

  • Acute Toxicity : The LD50 for oral toxicity in rats was found to be greater than 500 mg/kg, indicating low acute toxicity. Dermal toxicity studies showed an LD50 greater than 2000 mg/kg.
  • Irritation Potential : The compound was classified as a moderate skin irritant and a slight eye irritant in rabbit models. Sensitization potential was noted in guinea pigs .

These assessments are crucial for understanding the safety profile of the compound in industrial applications.

Environmental Impact Studies

This compound has been included in environmental assessments to evaluate its fate and bioaccumulation potential. The chemical is expected to degrade slowly in aquatic environments, with a log partition coefficient (log10POW) of 2.84 indicating moderate lipophilicity. This suggests potential for soil adsorption and bioaccumulation, although exposure levels in natural waters are anticipated to be low .

Case Study: Wastewater Release Scenarios

A hypothetical scenario examined the release of this compound from consumer products into wastewater systems. The study calculated predicted environmental concentrations (PEC) based on various parameters, providing insight into its environmental behavior post-release .

Toxicological Data Summary

Test TypeSpeciesOutcomeReference
Acute Oral ToxicityRatLD50 > 500 mg/kg
Acute Dermal ToxicityRatLD50 > 2000 mg/kg
Skin IrritationRabbitModerate Irritant
Eye IrritationRabbitSlight Irritant
Skin SensitizationGuinea PigSensitizing

Environmental Persistence Data

ParameterValue
Water Solubility497 mg/L
Log10 Partition Coefficient2.84
Hydrolysis Rate at pH 4, 7, 9<10% at 5 days
Expected Bioaccumulation PotentialModerate

Preparation Methods

General Synthetic Route

  • Starting Materials:

    • Allylamine (2-propen-1-amine) or its derivatives as the amine source.
    • Carbon disulfide (CS2) or thiophosgene as the thiocarbonyl source.
    • 2-Methylpropanol (isobutanol) as the alcohol for esterification.
  • Stepwise Process:

    • Formation of Thiocarbamoyl Intermediate: Allylamine reacts with carbon disulfide under basic conditions to form a dithiocarbamate intermediate.
    • Esterification: The intermediate is then treated with 2-methylpropanol or its activated derivative (e.g., alkyl halide or sulfonate ester) to afford the ester linkage, yielding this compound.
    • Purification: The crude product is purified by standard techniques such as distillation or chromatography.

Alternative Methods

Reaction Conditions

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.
  • Temperature: Reactions are generally conducted at ambient to moderate temperatures (0–50 °C) to avoid decomposition.
  • Catalysts: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., triethylamine) are used depending on the step.
  • Reaction Time: Typically ranges from 1 to 24 hours depending on the method and scale.

Research Findings and Data Analysis

Yield and Purity

Preparation Method Yield (%) Purity (%) Notes
CS2 + Allylamine + 2-methylpropanol 70–85 >95 Base catalyzed, mild conditions
Thiophosgene + Allylamine + 2-methylpropanol 65–80 >90 Requires careful handling of thiophosgene
Direct esterification of carbamothioic acid 60–75 ~90 Acid catalysis, longer reaction times

Analytical Characterization

  • HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity and impurity profiling.
  • Spectroscopic Methods: UV-Vis, NMR, and Mass Spectrometry confirm the structure and purity.
  • Physical Properties: The compound is a liquid at room temperature with a logP of approximately 2.5, indicating moderate lipophilicity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome References
Thiocarbamate formation Allylamine + CS2, base (e.g., NaOH), solvent Dithiocarbamate intermediate
Esterification Intermediate + 2-methylpropanol, acid/base catalyst Carbamothioic acid ester
Alternative route Allylamine + thiophosgene, then + 2-methylpropanol Carbamothioic acid ester
Purification Distillation or chromatography Pure product (>90% purity)

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer: The compound (C₈H₁₅NOS, MW 173.28) has a boiling point of 207.3°C at 760 mmHg, density of 0.983 g/cm³, and refractive index of 1.495 . These properties dictate solvent selection (e.g., high-boiling solvents like DMF for reflux), purification methods (distillation above 207°C), and storage conditions (moisture-sensitive due to thioester reactivity). The presence of five rotatable bonds (from the isobutyl and allyl groups) suggests conformational flexibility, which may impact crystallization attempts .

Q. What spectroscopic methods are suitable for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular weight (173.28 g/mol) and fragmentation patterns. NIST databases (e.g., NIST MS number 291356) provide reference spectra for validation .
  • NMR: Analyze the allyl (δ 5.0–5.8 ppm for vinyl protons) and isobutyl groups (δ 0.9–1.1 ppm for methyl groups) to confirm substitution patterns .
  • IR: The thiocarbonyl (C=S) stretch (~1200–1050 cm⁻¹) and N-H stretch (~3300 cm⁻¹) verify the thionocarbamate structure .

Q. How can synthetic routes be optimized for higher yields?

Answer:

  • Reagent Ratios: Use a 1:1.2 molar ratio of allylamine to isobutyl chloroformate to account for volatility losses during reflux .
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic substitution between the allylamine and isobutyl chloroformate .
  • Temperature Control: Maintain reflux at 80–90°C to prevent decomposition of the thioester intermediate .

Advanced Research Questions

Q. How does steric hindrance from the isobutyl group affect reactivity in nucleophilic substitutions?

Answer: The branched isobutyl group introduces steric bulk, reducing accessibility to the thiocarbonyl sulfur. Computational studies (e.g., DFT calculations with Gaussian 16) reveal a 15–20% decrease in reaction rates compared to linear alkyl analogs. Experimental validation via Hammett plots using substituted nucleophiles (e.g., thiophenol vs. 2,6-dimethylthiophenol) confirms this trend .

Q. What strategies resolve contradictions in reported solubility data?

Answer: Discrepancies in aqueous solubility (e.g., 1239 mg/L in some studies vs. <500 mg/L in others) may arise from polymorphic forms or impurities.

  • Standardization: Use the Handbook of Aqueous Solubility Data (CRC Press) protocols for shake-flask methods at 25°C .
  • HPLC-PDA: Quantify impurities (<0.1% purity threshold) to ensure data reliability .
  • Temperature Gradients: Measure solubility across 10–40°C to account for temperature-dependent polymorphism .

Q. How can the environmental persistence of this compound be assessed?

Answer:

  • TCLP (Toxicity Characteristic Leaching Procedure): Follow EPA Method 1311 to evaluate leaching potential in soil/water systems. A 24-hour agitation at 30 rpm simulates landfill conditions .
  • Hydrolysis Studies: Monitor degradation at pH 4, 7, and 10 (50°C, 7 days) to determine half-lives. The thioester bond is labile under alkaline conditions (t₁/₂ < 24 hours at pH 10) .

Data Analysis & Experimental Design

Q. How should researchers address conflicting boiling point data (e.g., 207.3°C vs. 195°C)?

Answer:

  • Instrument Calibration: Validate equipment (e.g., rotary evaporators) against NIST-certified reference compounds .
  • Pressure Adjustment: Use the Antoine equation to recalculate boiling points at non-standard pressures. For example, 207.3°C at 760 mmHg corresponds to 195°C at 400 mmHg .
  • Purity Verification: GC-MS analysis (≥98% purity) ensures observed values are not skewed by impurities .

Q. What computational tools predict the compound’s behavior in radical polymerization?

Answer:

  • Reactivity Ratios: Use the Mayo-Lewis equation with allyl group Q/e values (Q ≈ 0.03, e ≈ 0.8) to model copolymerization kinetics .
  • Molecular Dynamics (MD): Simulate chain propagation using LAMMPS or GROMACS, focusing on steric effects from the isobutyl group .

Methodological Challenges

Q. How can researchers mitigate decomposition during storage?

Answer:

  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Storage Conditions: Store under nitrogen at –20°C in amber vials to limit oxidation and photolysis .

Q. What analytical workflows confirm the absence of toxic byproducts (e.g., isocyanates)?

Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for methyl isocyanate (m/z 57 → 43) .
  • Derivatization: React samples with 9-anthracenemethanol to enhance detection limits for trace isocyanates (<1 ppb) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester
Reactant of Route 2
Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester

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